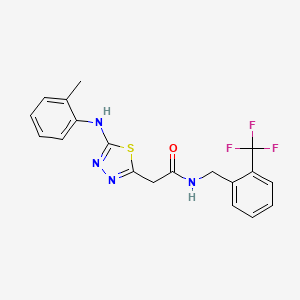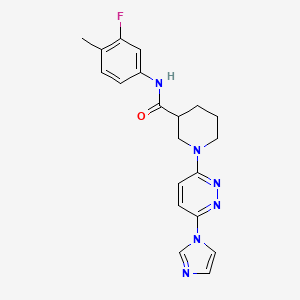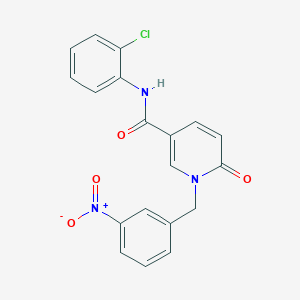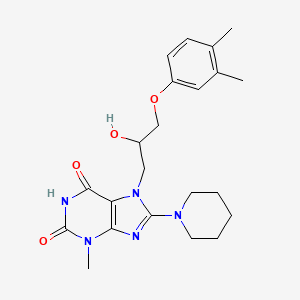
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide is an organic compound belonging to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide typically involves a multi-step synthetic pathway Commonly, the process begins with the synthesis of the core thiadiazole ring, which is achieved through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scale-up, focusing on maximizing yield and purity while minimizing costs. This involves the use of continuous flow reactors for better control of reaction parameters, and the employment of advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically affecting the aromatic rings, leading to the formation of quinone-like structures.
Reduction: Reduction can occur at the thiadiazole ring, potentially converting it into a dihydro derivative.
Substitution: The presence of aromatic amine and benzyl groups makes it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under inert atmospheres.
Substitution: Reagents may include alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of catalysts such as Lewis acids or bases.
Major Products
The major products of these reactions typically involve modifications to the core thiadiazole structure, resulting in derivatives with altered electronic and steric properties, which may exhibit different chemical and biological activities.
Wissenschaftliche Forschungsanwendungen
This compound has a wide array of applications in scientific research, spanning multiple disciplines:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a possible therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.
Wirkmechanismus
The mechanism by which this compound exerts its effects is often linked to its interaction with biological macromolecules. It can bind to enzyme active sites or receptor proteins, altering their activity. The presence of trifluoromethyl and amino groups enhances its ability to participate in hydrogen bonding and electrostatic interactions, facilitating its engagement with molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other thiadiazole derivatives, 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide is unique due to its specific substitution pattern, which imparts distinctive chemical and biological properties. Similar compounds include:
2-(5-phenylamino-1,3,4-thiadiazol-2-yl)acetamide
2-(5-(4-methylphenylamino)-1,3,4-thiadiazol-2-yl)-N-benzylacetamide
2-(5-(o-chlorophenylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide
Each of these similar compounds can be compared in terms of their electronic effects, steric hindrance, and overall reactivity to highlight the unique attributes of this compound. This comparison underscores the importance of specific functional groups in determining the chemical behavior and application potential of such molecules.
Eigenschaften
IUPAC Name |
2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-12-6-2-5-9-15(12)24-18-26-25-17(28-18)10-16(27)23-11-13-7-3-4-8-14(13)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMQRNSCKDLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2977415.png)

![N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977417.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B2977418.png)

![Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2977420.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2977421.png)


![[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2977429.png)
![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2977430.png)
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2977433.png)
